molecular formula C11H14BrNZn B14881929 2-[(1-Pyrrolidino)methyl]phenylZinc bromide

2-[(1-Pyrrolidino)methyl]phenylZinc bromide

Cat. No.: B14881929
M. Wt: 305.5 g/mol
InChI Key: BGMOQJGSIUGVEF-UHFFFAOYSA-M
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Description

2-[(1-Pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent used in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the pyrrolidino group enhances its reactivity and selectivity in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with pyrrolidine to form 2-[(1-Pyrrolidino)methyl]benzyl bromide. This intermediate is then treated with zinc dust in the presence of THF to yield the desired organozinc compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of THF as a solvent is crucial due to its ability to stabilize the organozinc reagent and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Pyrrolidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetalation: Transfers the organozinc moiety to other metals like palladium or nickel, which can then participate in cross-coupling reactions.

Common Reagents and Conditions:

    Electrophiles: Aldehydes, ketones, and imines.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.

Scientific Research Applications

2-[(1-Pyrrolidino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1-Pyrrolidino)methyl]phenylzinc bromide involves the nucleophilic attack of the organozinc moiety on electrophilic centers. The pyrrolidino group enhances the nucleophilicity of the compound, making it highly reactive towards various electrophiles. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

  • 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide

Comparison: Compared to similar compounds, 2-[(1-Pyrrolidino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the pyrrolidino group enhances its nucleophilicity, making it more effective in certain synthetic applications. Additionally, its stability in THF makes it a preferred choice for various reactions.

Properties

Molecular Formula

C11H14BrNZn

Molecular Weight

305.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)pyrrolidine

InChI

InChI=1S/C11H14N.BrH.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

BGMOQJGSIUGVEF-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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